molecular formula C11H13Cl2FN2 B3028251 (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 1788036-24-7

(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No. B3028251
CAS RN: 1788036-24-7
M. Wt: 263.14
InChI Key: USTNGKFNSDFFOL-RGMNGODLSA-N
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Description

(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

  • Synthesis Methods : Peng et al. (2013) describe a facile synthesis method for related indolyl propan-2-amines, highlighting a cost-effective and time-saving approach for producing such compounds with high yield and enantiopurity (Peng et al., 2013).

  • Antimicrobial and Antiproliferative Activities : Narayana et al. (2009) discuss the synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from indole-based compounds, indicating their potential in medical applications (Narayana et al., 2009).

  • Structural Diversity in Synthesis : Roman (2013) utilized a related compound as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds, demonstrating the versatility of such indole derivatives in chemical synthesis (Roman, 2013).

  • Stability Analysis : Frączak et al. (2020) investigated the stability of similar psychoactive substances under various storage conditions, showing the importance of understanding the stability of these compounds for safe usage (Frączak et al., 2020).

  • Chemical Reactions and Derivatives : Yi et al. (2005) conducted a study on the reaction of specific methyl and primary amines with indole derivatives, indicating the reactivity and potential for creating novel compounds (Yi et al., 2005).

  • Allosteric Modulation of Receptors : Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, providing insights into the allosteric modulation and potential therapeutic applications of these substances (Price et al., 2005).

properties

IUPAC Name

(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2.ClH/c1-6(14)2-7-5-15-11-4-9(12)10(13)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNGKFNSDFFOL-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride

CAS RN

1788036-24-7
Record name 1H-Indole-3-ethanamine, 6-chloro-5-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788036-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 2
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 3
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 4
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 5
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride

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